molecular formula C18H12ClN3O2S B2645860 (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide CAS No. 1321718-15-3

(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide

Cat. No.: B2645860
CAS No.: 1321718-15-3
M. Wt: 369.82
InChI Key: QPSWGDDNEKFULC-LCYFTJDESA-N
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Description

(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide is a synthetic cyanoacrylamide derivative designed for advanced oncological and biochemical research. Its molecular architecture, incorporating a thiazole ring linked to a chlorobenzyl group and a furan-yl acrylamide core, is characteristic of a class of small molecules investigated for their targeted biological activities. Similar thiazole-based cyanoacrylamide analogues have demonstrated significant potential in anticancer research, showing efficacy against human cancer cell lines such as HCT116 colon carcinoma and MDA-MB-231 breast adenocarcinoma in vitro . The proposed mechanism of action for compounds of this class involves interaction with critical biomacromolecules. Research on related structures indicates a strong binding affinity for calf thymus DNA (CT-DNA), suggesting that these molecules may exert their cytotoxic effects by interfering with DNA replication and function, a validated target for chemotherapeutic agents . Furthermore, these compounds exhibit notable binding characteristics with serum proteins like Bovine Serum Albumin (BSA), which is a crucial parameter for understanding the pharmacokinetics and distribution profile of potential therapeutic agents . The integration of the furan heterocycle is a strategic feature intended to modulate the compound's electronic properties and binding interactions. This makes this compound a valuable chemical tool for researchers exploring the structure-activity relationships of novel anticancer agents, studying small molecule-biomolecule interactions, and screening for new lead compounds in drug discovery pipelines.

Properties

IUPAC Name

(Z)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-14-5-3-12(4-6-14)8-16-11-21-18(25-16)22-17(23)13(10-20)9-15-2-1-7-24-15/h1-7,9,11H,8H2,(H,21,22,23)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSWGDDNEKFULC-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the 4-chlorobenzyl group. The cyano group and the furan ring are then incorporated through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the cyano group or other reducible moieties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the thiazole or furan rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and their properties are compared below, focusing on synthesis, physicochemical characteristics, and bioactivity.

Structural Analogues from Literature

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents/Modifications Synthesis Yield (%) Melting Point (°C) Notable Bioactivity
(Z)-N-(5-(4-Chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide (Target) Thiazole-acrylamide 4-Cl-benzyl, furan-2-yl, cyano Not reported Not reported High anticancer activity
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) Thiazolidinone-thioxoacetamide 4-Cl-benzylidene, 4-methoxyphenyl 90 186–187 Cytotoxicity screening
N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (13) Thiazolidinone-thioxoacetamide 5-nitro-furan, 4-Cl-phenyl 58 159–160 Moderate cytotoxicity
(Z)-3-(4-Hydroxy-3-methoxyphenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (3612) Acrylamide-coumarin hybrid 4-hydroxy-3-methoxy-phenyl, thiophene Not reported 192–193 Antiproliferative activity
N-(5-(4-Fluorophenyl)thiazol-2-yl)-2-cyano-3-(7-hydroxycoumarin)acrylamide (4l) Thiazole-coumarin acrylamide 4-F-phenyl, 7-hydroxycoumarin, cyano Not reported Not reported Anticancer screening
Key Research Findings

Substituent Effects : The 4-chlorobenzyl group in the target compound confers higher bioactivity than methoxy or nitro substituents in analogs like 9 and 13 .

Stereochemistry : The (Z)-configuration of the acrylamide group is critical for maintaining planar geometry, enhancing interactions with kinase targets (e.g., CDK7 inhibitors, as in ) .

Thiazole vs. Thiazolidinone Cores: Thiazole-based acrylamides (target compound) show better metabolic stability than thiazolidinone derivatives (e.g., 9–13), which are prone to ring-opening under physiological conditions .

Biological Activity

(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, a cyano group, and a furan moiety, which contribute to its unique pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C18H14ClN3O2S, with a molecular weight of approximately 367.84 g/mol. Its structure includes:

  • Thiazole Ring : Known for its role in biological activity.
  • Cyano Group : Often associated with reactivity and binding properties.
  • Furan Moiety : Contributes to the compound's electronic properties.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, disrupting normal cellular functions.
  • DNA Interaction : Similar compounds have shown DNA cleavage capabilities, suggesting potential anticancer effects through free radical generation upon illumination .
  • Antimicrobial Activity : It may exhibit synergistic effects with existing antibiotics, enhancing their efficacy against resistant strains .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Compounds were tested against colon and breast cancer cells, showing promising results in inhibiting cell proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated in several studies:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective inhibition against bacterial pathogens with MIC values comparable to standard antibiotics.
  • Synergistic Effects : When combined with Ciprofloxacin and Ketoconazole, enhanced antimicrobial activity was observed, indicating potential for use in combination therapies .

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
This compoundThiazole ring, cyano group, furan moietyAnticancer, antimicrobial
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(thiophen-2-yl)acrylamideThiazole and thiophene ringsHerbicidal, potential anticancer
Quinazoline DerivativesVarious substituentsEGFR inhibitors, anticancer

Case Studies and Research Findings

  • Study on DNA Cleavage : Research demonstrated that thiazole-based cyanoacrylamides can induce DNA cleavage under UV light, suggesting their utility in photodynamic therapy .
  • Antimicrobial Evaluation : A study highlighted the effectiveness of certain derivatives against Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as novel antimicrobial agents .

Q & A

Basic Question: What synthetic routes and characterization methods are recommended for synthesizing (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide?

Methodological Answer:
The compound can be synthesized via a multi-step protocol involving:

  • Step 1: Formation of the thiazole core using 2-amino-5-(4-chlorobenzyl)thiazole as a precursor (derived from diazonium salt reactions or benzylation of thiazole derivatives) .
  • Step 2: Acrylamide formation via Knoevenagel condensation between a cyanoacetamide derivative and furan-2-carbaldehyde under basic conditions (e.g., piperidine in ethanol) .
  • Step 3: Stereochemical control of the (Z)-isomer using polar aprotic solvents (e.g., DMF) and low-temperature crystallization .

Characterization:

  • IR Spectroscopy: Confirm C≡N stretching (~2200 cm⁻¹) and acrylamide C=O (~1650 cm⁻¹) .
  • NMR: Key signals include furan protons (δ 6.3–7.4 ppm), thiazole-CH₂ (δ 4.5–5.0 ppm), and acrylamide NH (δ 10–12 ppm) .
  • Mass Spectrometry: Molecular ion peak matching the molecular weight (e.g., 397.84 g/mol for C₁₉H₁₃ClN₄O₂S) .

Basic Question: Which in vitro assays are suitable for evaluating the anticancer activity of this compound?

Methodological Answer:
Standard assays include:

  • Cell Viability: MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
  • Apoptosis: Flow cytometry using Annexin V/PI staining to quantify early/late apoptotic cells .
  • Cell Cycle Analysis: PI staining and flow cytometry to identify G1/S or G2/M arrest .
  • Selectivity: Compare cytotoxicity in non-cancerous cell lines (e.g., HEK-293) to assess therapeutic index .

Example Data:
In analogous thiazole-acrylamide derivatives, IC₅₀ values ranged from 2.5–15 µM in breast cancer models, with apoptosis induction exceeding 40% at 10 µM .

Advanced Question: How can computational tools like Multiwfn aid in understanding the electronic properties of this compound?

Methodological Answer:

  • Electrostatic Potential (ESP) Maps: Use Multiwfn to visualize electron-rich (furan/thiazole) and electron-deficient (cyano/chlorobenzyl) regions, guiding reactivity predictions .
  • Bond Order Analysis: Quantify conjugation in the acrylamide linker to assess stability and interaction with biological targets .
  • Orbital Composition: Identify contributions of heteroatoms (N, S, O) to frontier orbitals (HOMO/LUMO) for redox activity insights .

Example Finding:
In similar acrylamides, the thiazole ring’s sulfur atom contributes 15–20% to the HOMO, enhancing π-π stacking with kinase ATP-binding pockets .

Advanced Question: How to resolve contradictions in biological activity data between structurally similar derivatives?

Methodological Answer:

  • Structural Comparison: Use X-ray crystallography or DFT calculations to identify conformational differences (e.g., (Z) vs. (E) isomerism) affecting target binding .
  • SAR Studies: Systematically vary substituents (e.g., 4-chlorobenzyl vs. phenyl groups) and correlate with activity trends .
  • Off-Target Profiling: Screen against kinase panels (e.g., CDK7, SIRT2) to identify unintended interactions .

Case Study:
Replacing 4-chlorobenzyl with 4-methoxybenzyl in a related compound reduced IC₅₀ from 5 µM to >50 µM, highlighting the chloro group’s role in hydrophobic interactions .

Advanced Question: What strategies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to the acrylamide NH .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 100–200 nm) to enhance aqueous dispersion .
  • Co-Solvent Systems: Use DMSO:PEG 400 (1:4 v/v) for stable stock solutions .

Data Reference:
AGK2, a structurally similar SIRT2 inhibitor, showed improved bioavailability (t₁/₂ = 6.2 h) when formulated with cyclodextrin .

Advanced Question: How to perform a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with variations in:
    • Thiazole Substituents: 4-chlorobenzyl vs. 4-fluorobenzyl .
    • Acrylamide Linker: Replace cyano with nitro or methyl groups .
  • Biological Testing: Evaluate IC₅₀, apoptosis, and selectivity across analogs.
  • Computational Docking: Use AutoDock Vina to predict binding modes with targets (e.g., CDK7 or SIRT2) .

Example SAR Insight:
In thiazole-acrylamides, the 4-chlorobenzyl group improved antiproliferative activity by 3-fold compared to unsubstituted benzyl .

Advanced Question: What methods identify the primary molecular target of this compound?

Methodological Answer:

  • Kinase Profiling: Use competitive binding assays (e.g., KINOMEscan) to screen 400+ kinases .
  • Pull-Down Assays: Attach a biotin tag to the compound and identify bound proteins via LC-MS/MS .
  • CRISPR-Cas9 Knockout: Validate target relevance by knocking out candidate genes (e.g., CDK7) and assessing resistance .

Reference:
A patent disclosed thiazole-acrylamides as CDK7 inhibitors (IC₅₀ < 100 nM) via similar methodologies .

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